molecular formula C11H21NO3 B12993933 tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

Cat. No.: B12993933
M. Wt: 215.29 g/mol
InChI Key: OUWUIWFTTCJNIM-DTWKUNHWSA-N
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Description

tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methyl group attached to a pyrrolidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

The synthesis of tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions typically involve mild temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the tert-butyl group may enhance the compound’s stability and lipophilicity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-ethylpyrrolidine-1-carboxylate: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.

    tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-phenylpyrrolidine-1-carboxylate: The presence of a phenyl group introduces aromaticity, which can influence the compound’s interactions with biological targets.

    tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-isopropylpyrrolidine-1-carboxylate: The isopropyl group may provide different steric and electronic effects compared to the methyl group.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and potential biological activity.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO3/c1-8-9(7-13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1

InChI Key

OUWUIWFTTCJNIM-DTWKUNHWSA-N

Isomeric SMILES

C[C@H]1[C@H](CCN1C(=O)OC(C)(C)C)CO

Canonical SMILES

CC1C(CCN1C(=O)OC(C)(C)C)CO

Origin of Product

United States

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